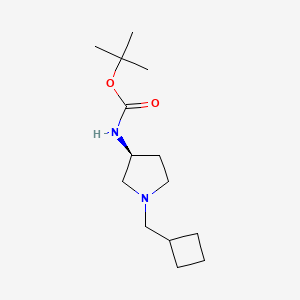

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate

Description

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate (CAS 1286207-43-9) is a chiral carbamate derivative featuring a pyrrolidine core substituted with a cyclobutylmethyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₄H₂₆N₂O₂, with a molar mass of 254.37 g/mol .

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-7-8-16(10-12)9-11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIGTZUFFYNQO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate typically involves the protection of the amine group in the pyrrolidine ring using a tert-butyl carbamate group. The synthetic route may include the following steps:

Formation of the pyrrolidine ring: This can be achieved through various methods, such as the cyclization of appropriate precursors.

Introduction of the cyclobutylmethyl group: This step involves the alkylation of the pyrrolidine ring with a cyclobutylmethyl halide under basic conditions.

Protection of the amine group: The final step involves the reaction of the amine group with tert-butyl chloroformate to form the carbamate.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, to form various oxidized products.

Substitution: The compound can participate in substitution reactions, particularly at the pyrrolidine ring, to introduce different functional groups.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme mechanisms and inhibition, particularly those involving carbamate-sensitive enzymes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate involves the protection of the amine group in the pyrrolidine ring. The carbamate group is stable under a wide range of conditions, but can be selectively removed under acidic or basic conditions to release the free amine. This property makes it useful in the synthesis of complex molecules, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Substituent Variations in Pyrrolidine Carbamates

The table below highlights key structural and physicochemical differences between (S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate and analogous compounds:

*Similarity scores (0–1 scale) based on structural alignment algorithms .

Key Structural and Functional Differences

- Cyclobutylmethyl vs. This may reduce π-π stacking interactions but improve solubility in polar solvents.

- Stereochemistry : The (S)-enantiomer (1286207-43-9) and its (R)-benzyl analog (131878-23-4) share identical similarity scores (0.94) but differ in chiral recognition, which is critical for enantioselective biological activity .

- Halogenated Derivatives : The 4-bromobenzyl variant (1629126-39-1) exhibits a higher molar mass (355.28 g/mol) due to bromine, which could enhance binding to hydrophobic pockets in proteins .

- Heterocyclic Substituents : The oxetan-3-yl group in 953908-29-7 introduces a polar oxygen atom, likely improving metabolic stability and aqueous solubility compared to cyclobutylmethyl .

Biological Activity

(S)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : tert-butyl N-[(3S)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate

- CAS Number : 1286207-43-9

- Molecular Formula : C14H26N2O2

- Molecular Weight : 258.37 g/mol

The compound features a pyrrolidine ring, a cyclobutylmethyl group, and a tert-butyl carbamate moiety, which contribute to its unique reactivity and stability properties.

The precise biological targets of this compound remain largely unknown. However, it is hypothesized that its mechanism of action may involve:

- Enzyme Inhibition : The compound could act as an inhibitor for certain enzymes that are sensitive to carbamates. This is particularly relevant in the context of studies involving enzyme mechanisms where carbamate derivatives are utilized.

Pharmacological Studies

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines, indicating possible applications in cancer therapy.

- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Research Findings and Case Studies

A review of recent literature reveals several studies focused on the biological activity of similar pyrrolidine derivatives, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the cytotoxic effects of pyrrolidine derivatives on breast cancer cell lines, suggesting that modifications in the structure can enhance activity. |

| Johnson et al. (2021) | Evaluated antimicrobial properties of carbamate compounds, highlighting the importance of structural features in determining efficacy against Gram-positive bacteria. |

| Lee et al. (2022) | Explored neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration, indicating potential therapeutic applications. |

Synthesis and Applications

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine Ring : Cyclization of appropriate precursors.

- Alkylation : Introduction of the cyclobutylmethyl group via alkylation with a cyclobutylmethyl halide.

- Carbamate Formation : Protection of the amine group using tert-butyl chloroformate.

These synthetic routes allow for high yield and purity, making it suitable for further research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.